3,6,9,12,15-Pentaoxatricosan-1-ol
Overview
Description
3,6,9,12,15-PENTAOXATRICOSAN-1-OL is an organic compound belonging to the class of polyethylene glycols. These compounds are oligomers or polymers of ethylene oxide, with the general formula (C2H4O)n (with n>=3). This compound is characterized by its multiple ether linkages and a terminal hydroxyl group, making it a versatile molecule in various chemical and industrial applications .
Mechanism of Action
Target of Action
3,6,9,12,15-Pentaoxatricosan-1-ol, also known as n-Octylpentaoxyethylene, interacts with several targets. The primary targets include Dihydroorotate dehydrogenase (quinone), mitochondrial in humans , Fatty acid oxidation complex subunit alpha and 3-ketoacyl-CoA thiolase in Pseudomonas fragi , and Ferripyoverdine receptor in Pseudomonas aeruginosa .
Mode of Action
It is known to interact with its targets, leading to changes in their function
Biochemical Pathways
Given its interaction with the fatty acid oxidation complex and 3-ketoacyl-CoA thiolase, it may influence fatty acid metabolism in Pseudomonas fragi
Result of Action
Given its interaction with various targets, it is likely to have multiple effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
3,6,9,12,15-Pentaoxatricosan-1-ol interacts with several enzymes and proteins. For instance, it has been found to interact with Dihydroorotate dehydrogenase (quinone), mitochondrial in humans . It also interacts with Fatty acid oxidation complex subunit alpha, 3-ketoacyl-CoA thiolase, and Ferripyoverdine receptor in Pseudomonas fragi and Pseudomonas aeruginosa .
Cellular Effects
Its interactions with various enzymes suggest that it may influence cellular processes such as cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Its interactions with various enzymes suggest that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12,15-PENTAOXATRICOSAN-1-OL typically involves the polymerization of ethylene oxide in the presence of an initiator such as an alcohol. The reaction is carried out under controlled temperature and pressure conditions to achieve the desired degree of polymerization. The process can be summarized as follows:
Initiation: An alcohol initiator reacts with ethylene oxide to form an alkoxide intermediate.
Propagation: The alkoxide intermediate reacts with additional ethylene oxide molecules, leading to chain growth.
Termination: The reaction is terminated by adding a proton source, resulting in the formation of the final product with a hydroxyl end group.
Industrial Production Methods
Industrial production of this compound involves large-scale polymerization reactors where ethylene oxide is continuously fed into the reaction mixture. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and catalyst concentration. The final product is purified through distillation or other separation techniques to remove any unreacted monomers and by-products .
Chemical Reactions Analysis
Types of Reactions
3,6,9,12,15-PENTAOXATRICOSAN-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding ethers.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or acyl chlorides are employed for substitution reactions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Ethers.
Substitution: Halides, esters.
Scientific Research Applications
3,6,9,12,15-PENTAOXATRICOSAN-1-OL has diverse applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of biocompatible materials and drug delivery systems.
Medicine: Utilized in the formulation of pharmaceuticals and as a component in medical devices.
Industry: Applied in the production of surfactants, lubricants, and polymers.
Comparison with Similar Compounds
Similar Compounds
Polyethylene Glycol (PEG): Similar in structure but with varying chain lengths.
Polypropylene Glycol (PPG): Similar but with propylene oxide units instead of ethylene oxide.
Polytetrahydrofuran (PTHF): Similar but with tetrahydrofuran units.
Uniqueness
3,6,9,12,15-PENTAOXATRICOSAN-1-OL is unique due to its specific chain length and the presence of multiple ether linkages, which confer distinct physical and chemical properties. Its solubility, biocompatibility, and reactivity make it suitable for specialized applications that other similar compounds may not fulfill .
Properties
IUPAC Name |
2-[2-[2-[2-(2-octoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38O6/c1-2-3-4-5-6-7-9-20-11-13-22-15-17-24-18-16-23-14-12-21-10-8-19/h19H,2-18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJELOWOAIAAUJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOCCOCCOCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6075192 | |
Record name | 3,6,9,12,15-Pentaoxatricosan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6075192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19327-40-3 | |
Record name | C8E5 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19327-40-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | n-Octylpentaoxyethylene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019327403 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,6,9,12,15-Pentaoxatricosan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6075192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[2-[2-[2-(2-octoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does n-Octylpentaoxyethylene behave in aqueous solutions, and how does temperature impact this behavior?
A1: n-Octylpentaoxyethylene forms micelles in aqueous solutions above a critical concentration (CMC). Interestingly, the microstructure of these micelles is sensitive to temperature. At room temperature, C8E5 forms globular micelles, maintaining this shape even with increasing urea concentration. [] This behavior contrasts with structurally similar surfactants like C8E4 and C12E6, which transition from elongated to globular micelles with increased urea or decreased temperature. [] Additionally, C8E5 solutions exhibit a cloud point phenomenon, where the solution transitions from clear to cloudy upon heating past a specific temperature (cloud point temperature). This clouding arises from the temperature-dependent interactions between micelles, influenced by the hydration of the polyethylene oxide headgroup. []
Q2: How does the Baxter model help understand the phase behavior of n-Octylpentaoxyethylene solutions?
A2: The Baxter model, which describes the statistical mechanics of particles interacting via a hard-sphere repulsion with surface adhesion, offers valuable insights into the phase behavior of C8E5 solutions. [] This model proves particularly relevant for colloidal systems like nonionic surfactant solutions, where Coulombic interactions are negligible. [] The Baxter model accurately predicts the low critical volume fraction (φc = 0.12) observed in these solutions. [] Moreover, it demonstrates that the interaction parameter (U/kT) is a slowly varying function, aligning with experimental observations and contrasting with the unphysically high values predicted by other models like the Mean Spherical Approximation (MSA). []
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